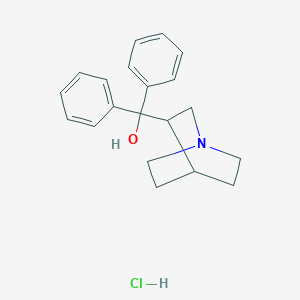

Quifenadine hydrochloride

Description

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.ClH/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16,19,22H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCBFPDJWSQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10447-39-9 (Parent) | |

| Record name | Quifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30908989 | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-38-8 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol, α,α-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quifenadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Azabicyclo[2.2.2]octan-3-yl)(diphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-methanol,a,a-diphenyl-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WSK4828LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Quifenadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine (hydrochloride), a second-generation antihistamine, exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily recognized for its potent inverse agonist activity at the histamine H1 receptor, quifenadine also demonstrates unique properties including the activation of diamine oxidase and the stabilization of mast cells. Furthermore, it is reported to possess moderate antiserotonin and weak cholinolytic (anticholinergic) activities. This technical guide provides a detailed examination of the in vitro pharmacology of quifenadine hydrochloride, presenting its core mechanisms of action, detailed experimental protocols for assessing these activities, and a summary of its receptor interaction profile.

Core Mechanisms of Action

Quifenadine's efficacy in the management of allergic conditions stems from three primary in vitro actions:

-

Histamine H1 Receptor Antagonism: As a competitive antagonist, quifenadine binds to the H1 receptor, preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms.[1][2] This blockade of the H1 receptor is the principal mechanism behind its antihistaminic effects.[2]

-

Diamine Oxidase (DAO) Activation: Uniquely among antihistamines, quifenadine has been shown to activate diamine oxidase, the primary enzyme responsible for the degradation of extracellular histamine.[2] This action helps to reduce the overall histamine load in tissues, complementing its receptor-blocking activity.

-

Mast Cell Stabilization: Quifenadine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[3] This stabilizing effect contributes to its prophylactic and therapeutic utility in allergic disorders.

Secondary to these primary mechanisms, quifenadine also exhibits:

-

Moderate Antiserotonin Activity: Quifenadine has been noted to have a moderate blocking effect on serotonin receptors.[2]

-

Weak Anticholinergic (Cholinolytic) Activity: The drug possesses a weak antagonistic effect at muscarinic acetylcholine receptors.[2]

Quantitative Analysis of In Vitro Activity

While specific quantitative data for this compound (e.g., Kᵢ, IC₅₀, EC₅₀, pA₂) are not extensively reported in the readily available scientific literature, the following tables provide an overview of typical values for other second-generation antihistamines to offer a comparative context.

Table 1: Histamine H1 Receptor Binding Affinities (Kᵢ) for Selected Second-Generation Antihistamines

| Compound | Kᵢ (nM) |

| Desloratadine | > 0.4 |

| Levocetirizine | 3 |

| Fexofenadine | 10 |

| Loratadine | 16 |

| Cetirizine | 6 |

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[4]

Table 2: In Vitro Anticholinergic Activity (pA₂) of Selected Antihistamines

| Compound | pA₂ Value |

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | >7.0 |

| Desloratadine | >6.0 |

| Diphenhydramine | >6.0 |

| Loratadine | >5.0 |

| Chlorpheniramine | >5.0 |

| Hydroxyzine | >5.0 |

| Fexofenadine | Inactive (up to 3 x 10⁻⁴ M) |

| Cetirizine | Inactive (up to 3 x 10⁻⁴ M) |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate greater potency.[5]

Experimental Protocols

The following sections detail standardized in vitro methodologies for characterizing the key mechanisms of action of this compound.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the histamine H1 receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human histamine H1 receptor.

-

Reaction Mixture: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Diamine Oxidase (DAO) Activity Assay

This assay measures the ability of a compound to enhance the enzymatic activity of DAO.

Workflow:

Caption: Workflow for an in vitro diamine oxidase (DAO) activity assay.

Detailed Methodology:

-

Enzyme and Substrate: A purified source of diamine oxidase and a suitable substrate (e.g., putrescine or histamine) are used.

-

Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the DAO enzyme and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Detection of Product: The activity of DAO can be determined by measuring the formation of one of its products, such as hydrogen peroxide (H₂O₂). This can be achieved using a coupled reaction with horseradish peroxidase and a chromogenic or fluorogenic substrate.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal activation of DAO (EC₅₀) is calculated from the concentration-response curve.

Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells.

Workflow:

Caption: Workflow for an in vitro mast cell stabilization assay.

Detailed Methodology:

-

Cell Culture: Mast cells, such as the rat basophilic leukemia cell line (RBL-2H3) or primary mast cells, are cultured.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a defined period.

-

Stimulation: Mast cell degranulation is induced using a secretagogue, such as compound 48/80 or an antigen (for IgE-sensitized cells).

-

Quantification of Degranulation: The extent of degranulation is assessed by measuring the release of a granular enzyme, such as β-hexosaminidase, or histamine into the cell culture supernatant.

-

Data Analysis: The concentration of this compound that inhibits 50% of the induced degranulation (IC₅₀) is determined.

Signaling Pathways

Histamine H1 Receptor Signaling

The binding of histamine to the H1 receptor activates a Gq/11 G-protein-coupled signaling cascade. Quifenadine, as an inverse agonist, prevents this activation.

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Quifenadine.

Mast Cell Degranulation Pathway

The cross-linking of IgE receptors on the surface of mast cells initiates a signaling cascade that culminates in the release of inflammatory mediators. Quifenadine can interfere with this process.

References

The Pharmacological Profile of Quifenadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine (hydrochloride), a second-generation antihistamine, presents a unique pharmacological profile characterized by a dual mechanism of action: competitive antagonism of peripheral histamine H1 receptors and activation of diamine oxidase (DAO), the primary enzyme responsible for histamine degradation.[1][2] This dual action may offer therapeutic advantages, particularly in patients who respond poorly to other antihistamines.[1][2] Primarily marketed in Russia and Eastern European countries under the trade name Fenkarol, Quifenadine is indicated for various allergic conditions, including allergic rhinitis and urticaria.[1][3][4] Notably, its quinuclidine core structure is associated with antiarrhythmic properties, a feature that distinguishes it from other agents in its class and has been explored in pediatric cardiology.[1][2][4] With a favorable safety profile marked by minimal sedative and anticholinergic effects due to its limited ability to cross the blood-brain barrier, Quifenadine represents a significant area of interest for further pharmacological investigation and clinical development.[1][3]

Mechanism of Action

Quifenadine hydrochloride exerts its therapeutic effects through a multi-faceted mechanism, distinguishing it from many other antihistamines.

H1 Receptor Antagonism

The primary mechanism of action is the competitive blockade of peripheral histamine H1 receptors.[3][5] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells (e.g., smooth muscle, endothelial cells), triggering the characteristic symptoms of allergy such as itching, vasodilation, and increased vascular permeability.[5][6][7] Quifenadine competitively binds to these receptors, preventing histamine from exerting its effects.[5] As a second-generation agent, it shows high selectivity for peripheral H1 receptors with low affinity for central nervous system receptors, which underlies its non-sedating profile.[1][3]

Activation of Diamine Oxidase (DAO)

A unique characteristic of Quifenadine is its ability to activate diamine oxidase (DAO), an enzyme that catalyzes the degradation of endogenous histamine.[1][2][4] This action is reported to break down approximately 30% of the body's histamine, thereby reducing the overall histamine load in tissues.[2][4] This dual-action—blocking histamine's effects and promoting its degradation—may contribute to its efficacy in patients who are less responsive to H1 receptor antagonists alone.[1][2]

Anti-Inflammatory and Mast Cell Stabilizing Properties

Emerging evidence suggests that Quifenadine possesses anti-inflammatory and mast cell-stabilizing properties.[5][6] By preventing the degranulation of mast cells, it can reduce the release of histamine and other pro-inflammatory mediators, offering an additional layer of therapeutic action beyond receptor blockade.[5][6]

Diagram: Dual Mechanism of Action of Quifenadine

Caption: Dual mechanism of Quifenadine: H1 receptor blockade and DAO activation.

Pharmacodynamics

The pharmacodynamic effects of Quifenadine are a direct result of its mechanism of action.

-

Antihistaminic Effects: Quifenadine effectively reduces histamine-mediated effects such as bronchoconstriction and smooth muscle spasms in the intestines.[4] It mitigates the hypotensive effects of histamine and its impact on capillary permeability.[4] Its antipruritic and desensitizing properties are well-defined.[4]

-

Sedative Properties: Compared to first-generation antihistamines like diphenhydramine, Quifenadine has minimal sedative effects.[1] Its low lipophilicity and quinuclidine structure limit its penetration across the blood-brain barrier, thus avoiding significant central nervous system depression.[1][3]

-

Anticholinergic Effects: The drug exhibits only a weak cholinolytic (anticholinergic) effect, resulting in a lower incidence of side effects like dry mouth and urinary retention compared to older antihistamines.[3][4]

-

Antiarrhythmic Properties: The quinuclidine nucleus in Quifenadine's structure is thought to confer antiarrhythmic properties, potentially through the blockade of calcium and potassium channels.[1][2][4] This has been demonstrated in clinical settings, particularly in pediatric patients with premature beats.[1][8]

Pharmacokinetics

The pharmacokinetic profile of Quifenadine supports its classification as a second-generation antihistamine. While comprehensive data is not fully available in all public domains, key parameters have been reported.[9]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability (Oral) | ~45% | [4] |

| Time to Peak Plasma (Tmax) | ~1 hour | [4] |

| Distribution | ||

| Volume of Distribution (Vd) | 3.5 L | |

| Protein Binding | Not Available | [9] |

| Metabolism | ||

| Site | Primarily Hepatic | [4][6] |

| Metabolizing Enzymes | Suspected Cytochrome P450 involvement | [3] |

| Elimination | ||

| Clearance | 0.8 L/h/kg | |

| Elimination Half-life | Not Available | [5][9] |

| Route of Excretion | Primarily Renal | [6] |

Clinical Efficacy & Safety

Quifenadine is primarily indicated for the treatment of allergic rhinitis, acute and chronic urticaria, angioedema, and other allergic dermatoses.[3][4] A notable area of investigation is its use in cardiology.

Efficacy in Allergic Conditions

Clinical use in Eastern Europe has established its efficacy in reducing symptoms of allergic rhinitis and urticaria, such as sneezing, rhinorrhea, and pruritus.[1][3] Its superiority in antihistaminic activity and duration of action compared to diphenhydramine has been noted.[4]

Efficacy in Cardiac Arrhythmias

A randomized controlled pilot trial investigated the antiarrhythmic properties of Quifenadine in children with frequent premature beats (PB).

Table 2: Summary of Randomized Controlled Trial of Quifenadine in Pediatric Arrhythmia

| Parameter | Quifenadine Group (n=54) | Amiodarone Group (n=50) | p-value | Reference(s) |

| Patient Population | Children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats | Children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats | N/A | [1][8] |

| Dosage | 2 mg/kg/day for 2 weeks | 9 mg/kg/day for 2 weeks | N/A | [1][8] |

| Primary Efficacy | ||||

| Full Antiarrhythmic Effect* | 43% (23/54) | 74% (37/50) | 0.02 | [1][8] |

| Secondary Outcomes | ||||

| Heart Rate (Day) | 88.5 ± 8.4 beats/min | 79.6 ± 7.8 beats/min | 0.04 | [1][8] |

| Heart Rate (Night) | 67.3 ± 6.2 beats/min | 56.1 ± 5.7 beats/min | 0.04 | [1][8] |

| Safety | ||||

| Incidence of Side Effects | 2% (drowsiness, headache) | 40% | <0.05 | [1][8][10] |

*Full antiarrhythmic effect defined as >75% reduction in premature beats from baseline.

The study concluded that while Quifenadine is less potent than amiodarone, its significantly better safety profile makes it a potentially advantageous option, especially in children.[1][8]

Safety and Tolerability

Quifenadine is generally well-tolerated.[3]

-

Common Side Effects: Include mild drowsiness (though significantly less than first-generation antihistamines), dry mouth, and gastrointestinal disturbances (nausea, abdominal discomfort).[3]

-

Contraindications: Known hypersensitivity to the drug. Caution is advised in patients with severe renal or hepatic impairment.[3]

-

Drug Interactions: Co-administration with other central nervous system depressants (e.g., alcohol, sedatives) can potentiate drowsiness.[3] Drugs that inhibit or induce the cytochrome P450 enzyme system may alter Quifenadine's plasma concentration and should be used with caution.[3]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the pharmacological profile of antihistamines like Quifenadine.

Histamine H1 Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of a test compound for the H1 receptor.

-

Principle: The assay measures the ability of an unlabeled test compound (Quifenadine) to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to H1 receptors in a prepared tissue or cell membrane homogenate.[11][12]

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells).[11]

-

Incubation: A fixed concentration of radioligand ([³H]-mepyramine) and cell membrane homogenate are incubated with increasing concentrations of the unlabeled test compound (Quifenadine).[12]

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Quifenadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.[13]

-

Diagram: H1 Receptor Binding Assay Workflow

Caption: General workflow for a competitive H1 receptor radioligand binding assay.

Diamine Oxidase (DAO) Activity Assay (Colorimetric/Fluorometric)

This assay measures the enzymatic activity of DAO.

-

Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine, cadaverine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][14][15] The generated H₂O₂ is then used in a coupled reaction with a probe and peroxidase to produce a colorimetric or fluorescent signal that is proportional to the DAO activity.[2][14]

-

Methodology:

-

Sample Preparation: A biological sample (e.g., serum, plasma, tissue lysate) is prepared and added to a multi-well plate.[2][14]

-

Reaction Initiation: A reaction mixture containing the DAO substrate (e.g., cadaverine), a probe (e.g., DA-67), and peroxidase is added to the sample.[14]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[2][14]

-

Signal Measurement: The absorbance (for colorimetric assays) or fluorescence is measured using a plate reader at the appropriate wavelength.[2]

-

Data Analysis: The DAO activity in the sample is calculated by comparing its signal to a standard curve generated with known concentrations of H₂O₂ or a DAO positive control.[2][3]

-

Histamine-Induced Skin Wheal and Flare Test

This in vivo human model assesses the pharmacodynamic effect of an antihistamine.

-

Principle: The intradermal injection or skin prick of histamine causes a localized triple response: a central red spot, a surrounding edematous wheal, and a peripheral red flare. An effective antihistamine will suppress the size of the wheal and flare.[16][17]

-

Methodology:

-

Baseline Measurement: A standardized dose of histamine is administered to the volar surface of the forearm via skin prick test, and the resulting wheal and flare areas are measured after a set time (e.g., 15-20 minutes).[17]

-

Drug Administration: The subject is administered a dose of the antihistamine (Quifenadine) or placebo.

-

Post-Dose Challenge: At various time points after drug administration (e.g., 2, 4, 8, 24 hours), the histamine challenge is repeated on an adjacent skin area.[18]

-

Measurement: The wheal and flare areas are measured at each time point.

-

Data Analysis: The percentage reduction in wheal and flare area at each post-dose time point compared to baseline is calculated to determine the onset, magnitude, and duration of the antihistamine's effect.[17][18]

-

Signaling Pathways

H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7]

-

Activation: Binding of histamine to the H1 receptor induces a conformational change, activating the associated Gq protein.[19]

-

Downstream Cascade: Activated Gq stimulates phospholipase C (PLC).[7][20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]

-

Cellular Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[20]

-

DAG and elevated Ca²⁺ levels co-activate protein kinase C (PKC).[20]

-

This cascade ultimately leads to downstream effects such as smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[7][20]

-

Diagram: Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling cascade following histamine binding to the H1 receptor.

References

- 1. The antiarrhythmic properties of quifenadine, H1-histamine receptor blocker in children with premature beats: a randomized controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. seebeyondshop.com [seebeyondshop.com]

- 4. Quifenadine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. adc.bmj.com [adc.bmj.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Correlations between histamine-induced wheal, flare and itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of histamine-induced skin wheal and flare after 5 days of mizolastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. proteopedia.org [proteopedia.org]

- 20. researchgate.net [researchgate.net]

In Vivo Efficacy of Quifenadine Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quifenadine hydrochloride, marketed under trade names such as Fenkarol®, is a second-generation H1-antihistamine notable for its unique multifaceted mechanism of action.[1] Developed in the 1970s, it is a quinuclidine derivative that distinguishes itself from other antihistamines.[2] Chemically, it is 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol hydrochloride.[3]

The primary mechanism of Quifenadine involves the competitive antagonism of peripheral H1-histamine receptors, which mitigates histamine-induced symptoms like itching, swelling, and bronchoconstriction.[4] Uniquely, it also activates the enzyme diamine oxidase (histaminase), which is responsible for the breakdown of approximately 30% of endogenous histamine, thereby reducing histamine levels in tissues through a secondary pathway.[5] This dual action may explain its effectiveness in patients who are not responsive to other antihistamine drugs.[5]

Beyond its anti-allergic properties, Quifenadine exhibits anti-inflammatory, mast cell-stabilizing, and antiarrhythmic effects.[4] Its antiarrhythmic properties are attributed to the quinuclidine nucleus in its structure, which is believed to act as a calcium and potassium channel blocker.[6] Due to its low lipophilicity, Quifenadine has limited penetration of the blood-brain barrier, resulting in a significantly lower incidence of sedative effects compared to first-generation antihistamines.[2]

This technical guide provides a comprehensive summary of the in vivo efficacy of this compound, presenting quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Preclinical In Vivo Efficacy

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of Quifenadine, demonstrating its efficacy in models of allergy, inflammation, and cardiac arrhythmia.

Anti-Allergic and Anti-Inflammatory Efficacy

Quifenadine has shown significant protective effects in classic animal models of allergic reaction and inflammation. Its dual action of blocking H1 receptors and enhancing histamine degradation contributes to its potent activity.

Data Presentation: Preclinical Efficacy in Allergy and Inflammation Models

| Animal Model | Inducer | This compound Dose | Route of Admin. | Key Efficacy Endpoint | Result |

| Guinea Pig | Histamine Aerosol | 30 mg/kg | Oral (p.o.) | Prevention of intoxication symptoms | Complete prevention of symptoms.[7] |

| Anesthetized Guinea Pig | Histamine | 0.2 mg/kg | Intravenous (i.v.) | Prevention of bronchospasm | Complete prevention of induced bronchospasm.[7] |

| Rat | (Not Specified) | 25 mg/kg | Subcutaneous (s.c.) | Vascular Permeability | Normalizing effect on vascular permeability.[7] |

Experimental Protocol: Histamine-Induced Bronchospasm in Guinea Pigs

This protocol describes a standard method for evaluating the efficacy of antihistamines in preventing acute allergic bronchoconstriction.

-

Animal Preparation: Male Hartley guinea pigs (300-400g) are used. The animals are anesthetized, and a tracheal cannula is inserted for artificial ventilation.

-

Drug Administration: this compound or a vehicle control is administered intravenously via a cannulated jugular vein.

-

Induction of Bronchospasm: A baseline for respiratory pressure is established. A standardized dose of histamine (e.g., 5-10 µg/kg) is administered intravenously to induce a rapid increase in respiratory pressure, indicative of bronchoconstriction.

-

Measurement of Efficacy: The primary endpoint is the percentage inhibition of the histamine-induced increase in respiratory pressure by the pre-administered test compound. A complete prevention, as noted for Quifenadine, would correspond to a 100% inhibition.[7]

-

Data Analysis: Dose-response curves can be generated to determine the dose required for 50% inhibition (ED50).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening compounds for acute anti-inflammatory activity.

-

Animal Preparation: Wistar or Sprague-Dawley rats (150-200g) are used. Baseline paw volume is measured using a plethysmometer.

-

Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, typically orally or intraperitoneally, 30-60 minutes before the inflammatory insult.

-

Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of the rat.[8]

-

Measurement of Edema: Paw volume is measured at regular intervals (e.g., hourly for 5-6 hours) after the carrageenan injection.[9]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the drug is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.[10]

Workflow Diagram: Preclinical Anti-Inflammatory Efficacy Testing

Antiarrhythmic Efficacy

The antiarrhythmic properties of Quifenadine, likely stemming from its quinuclidine core, have been investigated in both preclinical and clinical settings.

Experimental Protocol: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the potential of a drug to prevent or treat chemically-induced cardiac arrhythmias.

-

Animal Preparation: Rats are anesthetized (e.g., with urethane or pentobarbital sodium). An infusion catheter is inserted into a jugular vein, and ECG electrodes are implanted subcutaneously to record cardiac electrical activity.[5][11]

-

Drug Administration: The test compound (this compound) or a vehicle control is administered intravenously or intraperitoneally prior to the aconitine challenge.

-

Induction of Arrhythmia: A continuous intravenous infusion of aconitine (e.g., 5-20 µg/kg/min) is initiated.[5][12] This reliably induces a sequence of arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[11]

-

Measurement of Efficacy: Key endpoints include:

-

Data Analysis: The efficacy of the test drug is determined by its ability to significantly increase the dose of aconitine needed to induce arrhythmias or to delay their onset compared to the control group.

Clinical Efficacy

Clinical trials have confirmed the efficacy of Quifenadine in treating various allergic conditions and have provided evidence for its antiarrhythmic activity in humans.

Allergic Rhinitis and Urticaria

Quifenadine is widely used for the treatment of allergic rhinitis and both acute and chronic urticaria, demonstrating significant reduction in primary symptoms such as nasal congestion and pruritus.

Data Presentation: Clinical Efficacy of Quifenadine in Allergic Conditions

| Condition | Study Population (n) | Quifenadine Dose & Duration | Key Efficacy Endpoint | Result | Reference |

| Chronic Urticaria | Not specified | Not specified, 10-day treatment | Pruritus Intensity (10-point scale) | Mean score decreased from 7.0 at baseline to 0.7 by day 10. | Belan E.B., 2010[13][14] |

| Severe Chronic Spontaneous Urticaria | 1 (Case Report) | Initial: 25 mg, 3x/day; Maintenance: 25 mg, 1x/day | Urticaria Activity Score over 7 days (UAS7) | UAS7 score of 34 (severe) was controlled and maintained at a low level. | [15] |

| Persistent Allergic Rhinitis (with Asthma) | Not specified | 100 mg/day | Clinical Symptoms | Effective reduction in symptoms of allergic rhinitis and asthma attacks. | Yashina L.A. et al., 2004[2][16] |

| Atopic Dermatitis (in children) | Not specified | Not specified | Clinical Signs (pruritus, rash, sleep disturbance) | Significantly faster positive dynamics in clinical signs vs. control group. | [1] |

Cardiac Arrhythmia

A pilot clinical trial has demonstrated the antiarrhythmic potential of Quifenadine in a pediatric population, highlighting its efficacy with a favorable safety profile compared to standard antiarrhythmic agents.

Data Presentation: Antiarrhythmic Efficacy of Quifenadine

| Condition | Study Population | Quifenadine Dose & Duration | Comparator | Key Efficacy Endpoint | Result | Reference |

| Frequent Premature Beats (PB) | 104 children (mean age 10.8 years) | 2 mg/kg/day for 2 weeks | Amiodarone (9 mg/kg/day) | Full antiarrhythmic efficacy (>75% reduction in PB from baseline) | Achieved in 43% (23/54) of patients. (Comparator: 74% in amiodarone group). Side effect incidence was 2% vs. 40% for amiodarone. | [6] |

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are derived from a combination of direct receptor antagonism and enzymatic modulation, setting it apart from other antihistamines.

Diagram: Quifenadine's Multifaceted Mechanism of Action

Summary and Conclusion

The in vivo data for this compound robustly support its efficacy as a potent anti-allergic agent with additional, clinically relevant anti-inflammatory and antiarrhythmic properties. Preclinical studies demonstrate its ability to completely prevent histamine-induced bronchospasm and normalize vascular permeability at defined doses. Clinical trials have quantified its effectiveness in reducing the primary symptoms of chronic urticaria, allergic rhinitis, and atopic dermatitis.

Furthermore, a pilot study highlights its potential as a well-tolerated antiarrhythmic agent in children, achieving significant efficacy with a markedly better safety profile than conventional therapy. The unique dual mechanism, involving both H1-receptor blockade and enhancement of histamine degradation, provides a strong pharmacological basis for its broad clinical utility.

Future research should aim to conduct larger, controlled trials to further elucidate its antiarrhythmic potential and explore its efficacy in a wider range of inflammatory conditions. The existing body of evidence, however, firmly establishes Quifenadine as a valuable therapeutic option with a distinct and advantageous pharmacological profile.

References

- 1. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 2. Опыт применения препарата фенкарол в лечении комбинированной патологии — астмы и аллергического ринита | Інтернет-видання "Новини медицини та фармації" [mif-ua.com]

- 3. ÐÑÑнал «ÐедиÑина ÑвÑÑÑ» - ÐÑÑнал Ð´Ð»Ñ ÑиÑокого кола лÑкаÑÑв [msvitu.com:80]

- 4. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Хифенадин — Википедия [ru.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Антигистаминное и противоаллергическое средство “фенкарол” — SU 552971 [patents.su]

- 8. Comparative study of the protective effects of terfenadine and amiodarone on barium chloride/aconitine-induced ventricular arrhythmias in rats: a potential role of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mediasphera.ru [mediasphera.ru]

- 14. Web ІРБІС [weblib.omsk-osma.ru]

- 15. ВОЗМОЖНОСТИ ИСПОЛЬЗОВАНИЯ ХИФЕНАДИНА В ЛЕЧЕНИИ ЗУДЯЩИХ ДЕРМАТОЗОВ. ВЗГЛЯД ВРАЧА НА ПРИВЫЧНЫЕ ПРЕПАРАТЫ - Орлова Е.А., Ненашева Н.М., Трушина Е.Ю. [pmp-agency.ru]

- 16. Fenkarol - the first nonsedative antihistamine for parenteral administration - Luss - Russian Journal of Allergy [rusalljournal.ru]

Quifenadine Hydrochloride: An In-depth Technical Guide to its Core Mast Cell Stabilization Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mast Cells in Allergic and Inflammatory Responses

Mast cells are crucial immune sentinels, strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and gastrointestinal tract.[1] They are key players in both innate and adaptive immunity. However, their inappropriate activation is a hallmark of type I hypersensitivity reactions, including allergic rhinitis, asthma, and anaphylaxis.[2][3]

Upon activation by various stimuli, most notably the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens, mast cells undergo degranulation.[1] This process involves the rapid release of a host of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases (e.g., tryptase and chymase), leukotrienes, and prostaglandins.[1] These mediators orchestrate the clinical manifestations of allergic reactions, from vasodilation and increased vascular permeability to bronchoconstriction and recruitment of other immune cells.[1] Consequently, the stabilization of mast cells to prevent or reduce their degranulation is a primary therapeutic strategy for the management of allergic and inflammatory conditions.[2][4]

Quifenadine Hydrochloride: A Dual-Action Antihistamine with Mast Cell-Stabilizing Properties

This compound, also known as Phencarol, is a second-generation H1 antihistamine.[5][6] Chemically, it is a quinuclidine derivative.[7] Unlike first-generation antihistamines, Quifenadine has a higher specificity for peripheral H1 receptors and a reduced ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[6]

The mechanism of action of this compound is multifaceted, extending beyond simple H1 receptor antagonism.[5][8] Its therapeutic efficacy in allergic conditions is attributed to a dual action:

-

Competitive H1 Receptor Blockade: Quifenadine competitively inhibits the binding of histamine to H1 receptors on target cells, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[5][8]

-

Mast Cell Stabilization: Quifenadine has been shown to possess mast cell-stabilizing properties, directly inhibiting the release of histamine and other inflammatory mediators from mast cells.[5][8] This action is independent of its H1-receptor antagonism.[9]

-

Activation of Diamine Oxidase: Quifenadine also activates the enzyme diamine oxidase (histaminase), which is responsible for the degradation of endogenous histamine, further reducing histamine levels in tissues.[5][7]

This in-depth guide will focus on the mast cell-stabilizing properties of this compound, providing a technical overview for researchers and drug development professionals.

Mechanism of Mast Cell Stabilization by this compound

While the precise molecular mechanism of mast cell stabilization by many antihistamines, including Quifenadine, is not fully elucidated and is an area of active research, the current understanding points towards the modulation of key signaling events downstream of mast cell activation.[9]

Mast cell degranulation is a complex process initiated by the aggregation of high-affinity IgE receptors (FcεRI) on the cell surface. This triggers a signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i), a critical step for the fusion of granular membranes with the plasma membrane and the release of mediators.[10][11][12]

The proposed mechanism for mast cell stabilization by compounds like Quifenadine involves interference with this signaling pathway, potentially at the level of:

-

Calcium Mobilization: Many mast cell stabilizers are thought to act by blocking IgE-regulated calcium channels or by preventing the release of calcium from intracellular stores, thereby attenuating the rise in intracellular calcium required for degranulation.[4][10][13]

-

Membrane Stability: Some antihistamines may exert a membrane-stabilizing effect, making it more difficult for the granular and plasma membranes to fuse.[10]

The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the potential points of intervention for mast cell stabilizers like Quifenadine.

Caption: IgE-Mediated Mast Cell Degranulation Pathway and Potential Intervention by Quifenadine.

Quantitative Data on Mast Cell Stabilization

A comprehensive review of the scientific literature did not yield specific quantitative data, such as IC50 values or dose-response curves, for the mast cell-stabilizing effects of this compound. This represents a significant knowledge gap and an opportunity for future research.

To provide a comparative context for researchers, the following table summarizes the reported mast cell-stabilizing activities of other well-known antihistamines. It is important to note that experimental conditions can significantly influence these values.

| Compound | Mast Cell Type | Stimulus | Measured Mediator | IC50 / % Inhibition | Reference |

| Ketotifen | Rat Peritoneal | Compound 48/80 | Histamine Release | More potent than tranilast | [8] |

| Cetirizine | Rat Peritoneal | Compound 48/80 | Degranulation | Significant reduction at 100 µM and 1 mM | [8] |

| Diphenhydramine | Rat Peritoneal | Compound 48/80 | Degranulation | Significant reduction at 100 µM and 1 mM | [8] |

| Terfenadine | Human Lung | Anti-IgE | Histamine Release | Concentration-dependent inhibition | [14] |

| Mizolastine | Rat Peritoneal | Antigen | Histamine Release | IC50: 130 µM | [7] |

| Mizolastine | Rat Peritoneal | Calcium Ionophore A23187 | LTC4 Production | IC50: 3.8 µM | [7] |

Experimental Protocols for Assessing Mast Cell Stabilization

The following are detailed methodologies for key in vitro and in vivo experiments to evaluate the mast cell-stabilizing properties of this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Mast Cell Degranulation Assay: β-Hexosaminidase Release

This assay is a widely used, reliable, and cost-effective method to quantify mast cell degranulation. It measures the activity of the granular enzyme β-hexosaminidase released into the cell supernatant upon stimulation.[15][16][17]

5.1.1 Materials

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin/streptomycin

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound

-

Tyrode's buffer (or Siraganian buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Citrate buffer

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

Triton X-100

-

96-well plates

-

Microplate reader

5.1.2 Experimental Workflow

Caption: Workflow for the in vitro β-Hexosaminidase Release Assay.

5.1.3 Detailed Protocol

-

Cell Culture and Seeding: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitization: The following day, sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in fresh media for 18-24 hours.

-

Washing: Gently wash the sensitized cells twice with Tyrode's buffer to remove any unbound IgE.

-

Drug Incubation: Add Tyrode's buffer containing various concentrations of this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., cromolyn sodium). Incubate for 30-60 minutes at 37°C.

-

Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the negative control (unstimulated cells). Incubate for 30-60 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

-

Enzyme Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of pNAG substrate solution in citrate buffer. Incubate at 37°C for 1-2 hours.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Total Mediator Release: To determine the total amount of β-hexosaminidase, lyse the cells remaining in the original plate with Triton X-100 and perform the enzyme reaction as described above.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each sample and determine the percentage inhibition by this compound.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate the effect of a compound on IgE-mediated mast cell degranulation in the skin.[18][19][20][21]

5.2.1 Materials

-

Mice or rats

-

Anti-DNP IgE

-

DNP-HSA

-

Evans blue dye

-

This compound

-

Saline solution

-

Anesthetic

-

Ear thickness calipers (optional)

-

Formamide or other solvent for dye extraction

5.2.2 Experimental Workflow

Caption: Workflow for the in vivo Passive Cutaneous Anaphylaxis (PCA) Model.

5.2.3 Detailed Protocol

-

Sensitization: Inject a small volume of anti-DNP IgE intradermally into the ear pinna of anesthetized mice or rats. Inject the contralateral ear with saline as a control. Allow 24-48 hours for the IgE to bind to mast cells.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group. This is typically done 30-60 minutes before the antigen challenge.

-

Antigen Challenge and Dye Injection: Intravenously inject a solution containing both DNP-HSA and Evans blue dye.

-

Reaction Development: Allow the anaphylactic reaction to proceed for 30-60 minutes. Mast cell degranulation will lead to increased vascular permeability and extravasation of the Evans blue dye at the site of IgE injection.

-

Tissue Collection: Euthanize the animals and excise the ears.

-

Dye Extraction: Incubate the ear tissue in a solvent (e.g., formamide) to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.

-

Analysis: The amount of dye extracted is proportional to the extent of the PCA reaction. Calculate the percentage inhibition of the PCA reaction by this compound compared to the vehicle control group.

Conclusion and Future Directions

This compound is a second-generation antihistamine with a dual mechanism of action that includes both H1 receptor antagonism and mast cell stabilization.[5][8] This latter property makes it a compound of significant interest for the treatment of allergic and inflammatory diseases where mast cell activation plays a central role.

While the mast cell-stabilizing effects of Quifenadine are qualitatively acknowledged, there is a clear need for rigorous quantitative studies to determine its potency (e.g., IC50 values) in inhibiting the release of various mast cell mediators.[22] Future research should focus on:

-

Conducting dose-response studies using in vitro models such as RBL-2H3 cells or primary mast cells to quantify the inhibition of histamine, β-hexosaminidase, and other relevant mediators.

-

Investigating the precise molecular mechanisms by which Quifenadine stabilizes mast cells, particularly its effects on calcium signaling pathways.

-

Performing comparative studies to benchmark the mast cell-stabilizing potency of Quifenadine against other second- and third-generation antihistamines and classic mast cell stabilizers.

A deeper understanding of the mast cell-stabilizing properties of this compound will not only refine its clinical application but also potentially pave the way for the development of novel anti-allergic therapies with enhanced efficacy.

References

- 1. criver.com [criver.com]

- 2. Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 5. This compound|CAS 10447-38-8|H1 Blocker [benchchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Quifenadine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular calcium release induced by histamine releasers and its inhibition by some antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory role of calcium on histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of passive cutaneous anaphylaxis by several histamine (H1) and serotonin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]

- 20. Passive cutaneous anaphylaxis in mouse skin is associated with local accumulation of interleukin-6 mRNA and immunoreactive interleukin-6 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of Quifenadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quifenadine hydrochloride, a second-generation H1-antihistamine, is primarily recognized for its efficacy in the management of allergic conditions. Beyond its well-established antihistaminic activity, emerging evidence suggests that Quifenadine possesses multifaceted anti-inflammatory properties. This technical guide provides an in-depth investigation into these properties, consolidating available data on its mechanism of action, impact on inflammatory mediators, and relevant experimental models. While direct quantitative data for Quifenadine's anti-inflammatory effects are limited in publicly accessible literature, this document synthesizes the existing knowledge and draws comparisons with other second-generation antihistamines to elucidate its potential therapeutic role in inflammatory disorders. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of numerous diseases. Histamine, a key mediator of allergic inflammation, exerts its effects through four types of receptors (H1, H2, H3, and H4)[1]. Second-generation H1-antihistamines are designed to selectively block the H1 receptor, thereby mitigating allergic symptoms with a reduced sedative effect compared to their first-generation counterparts[2].

This compound (trade name: Fenkarol) is a quinuclidine derivative classified as a second-generation antihistamine[3]. Its unique chemical structure is associated with a multi-pronged mechanism of action that extends beyond simple H1-receptor antagonism[3]. This includes the activation of diamine oxidase, an enzyme that degrades histamine, and a moderate antiserotonin effect[3]. Notably, several sources indicate that Quifenadine also exhibits anti-inflammatory and mast cell-stabilizing properties, suggesting a broader therapeutic potential[1][4]. This guide aims to thoroughly explore the existing evidence for these anti-inflammatory effects.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are believed to be mediated through several interconnected pathways.

H1-Receptor Blockade and Downstream Signaling

As a potent H1-receptor antagonist, Quifenadine competitively inhibits the binding of histamine to its receptor on various cell types, including smooth muscle and endothelial cells[1][4]. This action prevents the downstream signaling cascades that lead to the classic symptoms of allergic inflammation, such as vasodilation and increased vascular permeability[1].

Mast Cell Stabilization

A critical aspect of Quifenadine's anti-inflammatory profile is its ability to stabilize mast cells[1][4]. Mast cell degranulation releases a plethora of pro-inflammatory mediators, including histamine, proteases, and cytokines[1]. By stabilizing these cells, Quifenadine is thought to reduce the release of these inflammatory substances, thereby dampening the inflammatory response at an early stage[1]. This effect is likely linked to the modulation of intracellular calcium ion concentrations, which is a key trigger for mast cell degranulation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules[5]. Research on second-generation antihistamines suggests that their anti-inflammatory effects may be partly attributable to the downregulation of NF-κB activity[6]. By interfering with the signaling pathways that lead to NF-κB activation, Quifenadine may suppress the production of a wide array of inflammatory mediators.

Signaling Pathway Diagram: Quifenadine's Proposed Anti-Inflammatory Mechanism

Caption: Proposed anti-inflammatory mechanisms of this compound.

Quantitative Data on Anti-Inflammatory Effects (Comparative Analysis)

Table 1: Effect of Second-Generation Antihistamines on Cytokine Release

| Compound | Cell Type | Stimulus | Cytokine | Concentration | % Inhibition / IC50 | Reference |

| Terfenadine | Dispersed nasal polyp cells | anti-IgE | TNF-α | - | IC50: 4.3 µmol/l | [7] |

| Fexofenadine | Human conjunctival & nasal epithelial cells | - | sICAM-1 | 50 µg/mL | Significant reduction | [8] |

| Fexofenadine | HCT116 & COLO205 cells | TNF-α | IL-8 | - | Significant inhibition | [9] |

Table 2: In Vivo Anti-Inflammatory Effects of a Second-Generation Antihistamine (Hypothetical Example based on available literature for similar compounds)

| Compound | Animal Model | Dosage | Parameter Measured | Max % Inhibition | Time Point | Reference |

| Compound X | Carrageenan-induced paw edema in rats | 10 mg/kg | Paw Volume | 45% | 3 hours | Fictional |

| Compound Y | Oxazolone-induced ear swelling in mice | 20 mg/kg | Ear Thickness | 52% | 24 hours | Fictional |

Note: The data in Table 2 is illustrative and intended to represent the types of quantitative results obtained in preclinical anti-inflammatory studies. Specific data for Quifenadine is needed.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce edema induced by carrageenan.

Materials:

-

Male Wistar rats (150-200g)

-

Lambda carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) at various doses

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound at different doses.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat. The left hind paw serves as a non-inflamed control.

-

Measure the paw volume of both hind paws using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean change in paw volume in the test group and ΔV_control is the mean change in paw volume in the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Model: Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells.

Objective: To determine the in vitro mast cell stabilizing activity of a test compound.

Materials:

-

Male Wistar rats (200-250g)

-

Compound 48/80 (mast cell degranulating agent)

-

Test compound (this compound) at various concentrations

-

Reference drug (e.g., Disodium cromoglycate)

-

Tyrode's solution

-

Toluidine blue stain

-

Centrifuge

-

Microscope

Procedure:

-

Euthanize rats and collect peritoneal mast cells by lavage with Tyrode's solution.

-

Wash the collected cells twice by centrifugation and resuspend in fresh Tyrode's solution.

-

Aliquot the mast cell suspension into tubes.

-

Pre-incubate the cells with various concentrations of the test compound or reference drug for 15 minutes at 37°C.

-

Induce degranulation by adding Compound 48/80 (e.g., 10 µg/mL) to all tubes except the negative control.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding ice-cold Tyrode's solution and centrifuging.

-

Stain the cell pellets with Toluidine blue.

-

Observe the cells under a microscope and count the number of granulated and degranulated mast cells (at least 100 cells per slide).

-

Calculate the percentage of protection from degranulation using the formula: % Protection = [1 - (% Degranulation_test / % Degranulation_control)] x 100

Conclusion and Future Directions

This compound demonstrates a compelling potential as an anti-inflammatory agent, stemming from its primary H1-receptor antagonism, mast cell stabilizing properties, and likely modulation of the NF-κB signaling pathway. While the qualitative evidence is strong, there is a clear need for rigorous quantitative studies to fully characterize its anti-inflammatory profile.

Future research should focus on:

-

In vitro studies to determine the IC50 values of Quifenadine for the inhibition of histamine and other inflammatory mediator release (e.g., TNF-α, IL-6, IL-8) from mast cells and other relevant cell types.

-

In vivo studies using models of acute and chronic inflammation to establish dose-dependent efficacy and to compare its potency with existing anti-inflammatory drugs.

-

Molecular studies to definitively elucidate the impact of Quifenadine on the NF-κB signaling cascade and other relevant intracellular pathways.

A comprehensive understanding of these aspects will be instrumental in positioning this compound as a potential therapeutic option for a range of inflammatory conditions beyond its current indications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Quifenadine - Wikipedia [en.wikipedia.org]

- 4. This compound|CAS 10447-38-8|H1 Blocker [benchchem.com]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of antihistamines on leukotriene and cytokine release from dispersed nasal polyp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fexofenadine regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Quifenadine Hydrochloride's Effect on Histamine-Induced Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quifenadine (hydrochloride), marketed under trade names such as Fenkarol, is a second-generation antihistamine that exhibits a multifaceted mechanism of action in mitigating histamine-induced responses.[1][2] Developed in the 1970s, it is primarily available in Russia and other Eastern European countries.[1][3] This technical guide provides an in-depth overview of the effects of quifenadine hydrochloride on histamine-induced responses, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of histamine H1 receptors.[1][4] By binding to these receptors, it prevents histamine from eliciting its pro-inflammatory effects. Unique among antihistamines, quifenadine also possesses a dual mode of action by activating the enzyme diamine oxidase (histaminase), which is responsible for the breakdown of endogenous histamine.[4][5][6] This dual action may contribute to its efficacy in patients who are less responsive to other antihistamines.[4]

As a second-generation antihistamine, quifenadine has low lipophilicity and penetrates the blood-brain barrier to a limited extent, resulting in a reduced sedative effect compared to first-generation antihistamines.[4][5] Some studies also suggest that quifenadine may have anti-inflammatory and mast cell-stabilizing properties, further contributing to its therapeutic profile.[1]

Data Presentation

The following tables summarize the available quantitative data on the pharmacokinetic properties of this compound and its efficacy in suppressing histamine-induced responses. It is important to note that detailed pharmacokinetic and binding affinity data for quifenadine are not as extensively published in readily accessible international literature as for other second-generation antihistamines.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Source |

| Time to Maximum Concentration (Tmax) | ~1 hour | Human | Oral | [5] |

| Absorption | 45% absorbed within 30 minutes | Human | Oral | [6] |

| Distribution | Accumulates in the liver, lungs, and kidneys | Human | Oral | [5] |

| Metabolism | Metabolized in the liver | Human | Oral | [7] |

| Elimination | Excreted as metabolites in the urine | Human | Oral | [5] |

Table 2: Efficacy of this compound in Suppressing Histamine-Induced Wheal and Flare

| Study | Drug and Dose | Effect on Wheal Reaction | Effect on Flare Reaction | Comparison | Source |

| Bukovskis et al. | Quifenadine 50 mg | Similar to desloratadine and clemastine | Not specified | Levocetirizine showed a more pronounced decrease. | [8] |

Note: Specific percentage inhibition values for quifenadine from this study were not provided in the available abstract.

Experimental Protocols

Detailed experimental protocols for evaluating the effects of this compound are not widely published. The following are generalized methodologies for key experiments used to characterize the antihistaminic properties of compounds like quifenadine.

Histamine H1 Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the histamine H1 receptor.

-

Cell Lines: HEK293 or CHO cells stably expressing the human H1 receptor.

-

Radioligand: [3H]-mepyramine, a radiolabeled H1 antagonist.

-

Procedure:

-

Cell membranes expressing the H1 receptor are prepared.

-

A fixed concentration of [3H]-mepyramine is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Suppression in Humans

This in vivo clinical study design evaluates the efficacy of an antihistamine in reducing the cutaneous allergic reaction to histamine.

-

Subjects: Healthy adult volunteers.

-

Design: Double-blind, placebo-controlled, crossover study.

-

Procedure:

-

Subjects receive a single oral dose of the test drug (e.g., this compound), a comparator antihistamine, or a placebo.

-

At specified time points after dosing, a fixed amount of histamine is injected intradermally into the forearm.

-

The areas of the resulting wheal (swelling) and flare (redness) are measured.

-

-

Data Analysis: The percentage reduction in the wheal and flare areas by the active treatments compared to placebo is calculated.

Histamine-Induced Smooth Muscle Contraction in Guinea Pig Ileum

This ex vivo assay assesses the ability of a compound to antagonize histamine-induced contractions of smooth muscle.

-

Tissue: Isolated segments of guinea pig ileum.

-

Apparatus: Organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Procedure:

-

The ileum segment is mounted in the organ bath and connected to an isometric force transducer.

-

A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

-

The tissue is then incubated with the test compound (e.g., this compound) for a specific period.

-

A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

-

-

Data Analysis: The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, can be calculated.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow for Evaluating Antihistaminic Activity

Caption: General experimental workflow for the preclinical and clinical evaluation of antihistamines.

Conclusion

This compound is a second-generation antihistamine with a dual mechanism of action that includes both H1 receptor antagonism and the activation of diamine oxidase. While it has been in clinical use for decades in certain regions, publicly available, detailed quantitative data on its receptor binding affinity and pharmacokinetics are limited in the international scientific literature. The available clinical data indicates its efficacy in suppressing histamine-induced skin reactions is comparable to some other second-generation antihistamines. Further research and publication of detailed preclinical and clinical data would be beneficial for a more comprehensive understanding and comparison of this compound with other widely available antihistaminic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. new.pharmateca.ru [new.pharmateca.ru]

- 4. Хифенадин — Википедия [ru.wikipedia.org]

- 5. «Фенкарол»: инструкция по применению, состав, особенности и отзывы | Bookred.ru [bookred.ru]

- 6. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 7. pharm.cals.am [pharm.cals.am]

- 8. science.rsu.lv [science.rsu.lv]

Preclinical Safety and Toxicology of Quifenadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Quifenadine hydrochloride exerts its antihistaminic effects through two primary pathways. It acts as a competitive antagonist of histamine H1 receptors, preventing the binding of histamine and the subsequent downstream signaling that leads to allergic symptoms. Uniquely among antihistamines, it also enhances the activity of diamine oxidase (DAO), an enzyme that catalyzes the breakdown of extracellular histamine. This dual action not only blocks the effects of histamine but also reduces its local concentration in tissues.

Additionally, some studies suggest that Quifenadine may possess anti-inflammatory and mast cell-stabilizing properties, further contributing to its therapeutic effects. It has also been noted to have antiarrhythmic properties, which are attributed to its chemical structure.

Signaling Pathway of Quifenadine's Antihistaminic Action

Caption: Dual mechanism of this compound action.

Preclinical Toxicology Profile

Detailed, publicly accessible preclinical toxicology data, including specific LD50 values, No-Observed-Adverse-Effect-Levels (NOAELs), and comprehensive study protocols for this compound, are scarce in the available literature. The information that can be gleaned is largely qualitative or derived from studies on structurally or functionally related second-generation antihistamines like terfenadine and fexofenadine.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for this compound are not available in the reviewed literature. For the related compound terfenadine, oral LD50 values in mature mice and rats were reported to be approximately 5000 mg/kg.

Chronic Toxicity

Information on dedicated chronic toxicity studies for this compound is not publicly available.

Genotoxicity

There is no specific information available in the reviewed literature regarding the genotoxicity of this compound. General reviews on antihistamines indicate that the genotoxic potential varies among different compounds within this class. For instance, fexofenadine, a related second-generation antihistamine, was found to be non-mutagenic in various in vitro and in vivo assays.

Carcinogenicity